1-(6-(furan-2-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide
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Description
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have investigated indole derivatives for their antiviral properties. Notably, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
- The furan-containing building block in this compound could be valuable for organic electronics. Specifically, the diketopyrrolopyrrole (DPP) moiety, which includes the furan group, has been used in donor–acceptor polymers for semiconductors in organic electronic devices .
- The compound’s structure suggests potential antiproliferative effects. Investigating its impact on cancer cell lines (e.g., HL-60 cervical carcinoma, HeLaS3, T-lymphoblastic leukemia) could reveal valuable insights .
Antiviral Activity
Organic Electronics and Semiconductors
Antiproliferative Activity
Other Pharmacological Activities
properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-4-5-17-19(13-14)30-22(23-17)24-21(28)15-8-10-27(11-9-15)20-7-6-16(25-26-20)18-3-2-12-29-18/h2-7,12-13,15H,8-11H2,1H3,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEZHAZASFEGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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